molecular formula C15H11ClN2O2 B2363676 6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one CAS No. 338412-59-2

6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one

Cat. No.: B2363676
CAS No.: 338412-59-2
M. Wt: 286.72
InChI Key: NMWUAZBKUCUGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a chlorine atom at the 6th position, a hydroxyl group at the 3rd position, and a 4-methylphenyl group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 4-methylaniline, and a suitable chloro-substituted benzoyl chloride.

    Formation of Benzamide: The aniline derivative reacts with the chloro-substituted benzoyl chloride in the presence of a base, such as triethylamine, to form the corresponding benzamide.

    Cyclization: The benzamide undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazolinone core structure.

    Hydroxylation: The resulting quinazolinone is then hydroxylated at the 3rd position using a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dihydroquinazolinone derivatives

    Substitution: Various substituted quinazolinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone: Similar structure but lacks the 4-methyl group on the phenyl ring.

    6-chloro-3-hydroxy-2-(4-chlorophenyl)-4(3H)-quinazolinone: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    6-chloro-3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity, biological activity, and physicochemical properties. This substitution pattern may enhance its interactions with specific molecular targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-2-4-10(5-3-9)14-17-13-7-6-11(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWUAZBKUCUGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322165
Record name 6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666257
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338412-59-2
Record name 6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.